N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl linkage to a thiophene-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-chlorophenylamine with ethylene glycol to form 1-(4-chlorophenyl)piperazine.
Acylation Reaction: The piperazine intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage.
Coupling with Thiophene-Acetamide: The final step involves coupling the intermediate with 2-thiophen-2-ylacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the chlorophenyl ring, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for reducing nitro groups.
Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the piperazine ring.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of nitro groups.
Alkylated Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as anxiety and depression.
Pharmacology: Studies focus on its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
Biological Research: Used as a tool compound to study the effects of piperazine derivatives on cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and cognitive functions. The exact molecular targets and pathways include:
Serotonin Receptors (5-HT1A, 5-HT2A): Modulation of these receptors can lead to anxiolytic and antidepressant effects.
Dopamine Receptors (D2): Interaction with these receptors can influence mood and reward pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(pyridin-2-yl)acetamide
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)acetamide
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and biological activity compared to its pyridine and furan analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZMBZBYMAJDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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